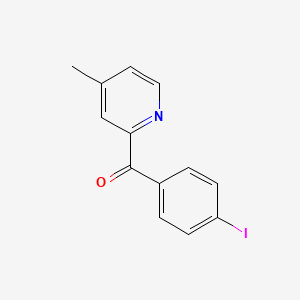

2-(4-Iodobenzoyl)-4-methylpyridine

Description

2-(4-Iodobenzoyl)-4-methylpyridine is a halogenated pyridine derivative characterized by a 4-methylpyridine core substituted at the 2-position with a 4-iodobenzoyl group. This structural motif combines aromatic and halogenated functionalities, which are critical in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-iodophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBFFQHVRICVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzoyl)-4-methylpyridine typically involves the reaction of 4-iodobenzoyl chloride with 4-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous toluene or dichloromethane

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Sodium azide or potassium thiocyanate in the presence of a copper catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 2-(4-aminobenzoyl)-4-methylpyridine or 2-(4-thiocyanatobenzoyl)-4-methylpyridine.

Oxidation: Formation of 2-(4-iodobenzoyl)-4-carboxypyridine or 2-(4-iodobenzoyl)-4-formylpyridine.

Reduction: Formation of 2-(4-iodobenzyl)-4-methylpyridine.

Scientific Research Applications

2-(4-Iodobenzoyl)-4-methylpyridine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the benzoyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Position and Stability

- 3-(4-Iodobenzoyl)-4-methylpyridine (Discontinued) :

This analog substitutes the iodobenzoyl group at the 3-position rather than the 2-position. indicates it was discontinued, possibly due to steric hindrance, reduced stability, or unfavorable electronic effects compared to the 2-substituted isomer. Positional isomerism significantly impacts reactivity and intermolecular interactions .

Substituent Type and Physicochemical Properties

*Calculated based on molecular formula.

- Halogen vs. Sulfonyl/Chloro Substituents :

- The iodobenzoyl group in the target compound increases molecular weight (~331 g/mol) compared to allylsulfonyl (197 g/mol) or chloromethyl (178 g/mol) derivatives. This difference affects solubility and bioavailability.

- Allylsulfonyl and chloromethyl groups introduce distinct reactivity: sulfonyl groups participate in nucleophilic substitutions, while chloro groups enable alkylation reactions. The iodobenzoyl group may favor electrophilic aromatic substitution or metal-catalyzed coupling .

Biological Activity

Introduction

2-(4-Iodobenzoyl)-4-methylpyridine is a heterocyclic organic compound notable for its structural features, which include a pyridine ring substituted with an iodobenzoyl group and a methyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Properties and Synthesis

The compound can be synthesized through the reaction of 4-methylpyridine with 4-iodobenzoyl chloride, typically under controlled conditions to optimize yield and purity. The molecular structure consists of a pyridine ring with significant electrophilic characteristics due to the iodobenzoyl group, which facilitates various chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrN |

| Molecular Weight | 253.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits potential antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, indicating that it may serve as a candidate for developing new antimicrobial agents. Its structural similarity to other known antimicrobial compounds could contribute to its activity.

Anticancer Properties

Research has indicated that derivatives of iodobenzoylic acid, including this compound, may possess anticancer properties. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.

Case Studies

- Antimalarial Activity : While not directly tested on malaria, compounds structurally related to this compound have shown promise in targeting dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. This suggests that similar derivatives could also be explored for antimalarial applications .

- Enzyme Inhibition : Studies have demonstrated that related pyridine derivatives can inhibit enzymes such as calf intestinal alkaline phosphatase (CIAP), showing IC50 values significantly lower than standard inhibitors. This highlights the potential of this compound in enzyme inhibition studies .

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with various biological targets. The iodobenzoyl moiety can facilitate the formation of reactive intermediates that may engage with cellular macromolecules, leading to biological responses such as cell death or inhibition of pathogen growth.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Potential activity against bacteria |

| Anticancer | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Inhibition of CIAP and other enzymes |

This compound represents a promising compound in the realm of medicinal chemistry due to its diverse biological activities. Further research is warranted to explore its full potential as an antimicrobial and anticancer agent, as well as its mechanisms of action in various biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.